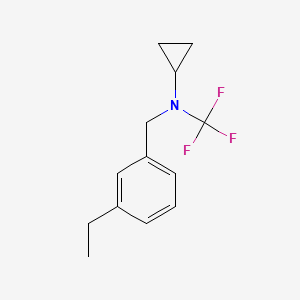
(2-Carbamoyl-1,3-thiazol-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
B-[2-(aminocarbonyl)-4-thiazolyl]boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a thiazole ring, which is further substituted with an aminocarbonyl group. The unique structure of B-[2-(aminocarbonyl)-4-thiazolyl]boronic acid makes it a valuable reagent in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of B-[2-(aminocarbonyl)-4-thiazolyl]boronic acid typically involves the reaction of a thiazole derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with a halogenated thiazole derivative . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the boronic acid.
Industrial Production Methods
Industrial production of B-[2-(aminocarbonyl)-4-thiazolyl]boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
B-[2-(aminocarbonyl)-4-thiazolyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The aminocarbonyl group can be reduced to form amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be used.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
B-[2-(aminocarbonyl)-4-thiazolyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of B-[2-(aminocarbonyl)-4-thiazolyl]boronic acid involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar coupling reactions.
4-(2-thiazolyl)aminocarbonylphenylboronic acid: A structurally related compound with similar reactivity.
Arylboronic acids: A class of compounds with varying substituents on the aromatic ring, used in diverse synthetic applications.
Uniqueness
B-[2-(aminocarbonyl)-4-thiazolyl]boronic acid is unique due to the presence of both a boronic acid group and a thiazole ring, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound in scientific research .
Propiedades
Número CAS |
1166840-87-4 |
|---|---|
Fórmula molecular |
C4H5BN2O3S |
Peso molecular |
171.98 g/mol |
Nombre IUPAC |
(2-carbamoyl-1,3-thiazol-4-yl)boronic acid |
InChI |
InChI=1S/C4H5BN2O3S/c6-3(8)4-7-2(1-11-4)5(9)10/h1,9-10H,(H2,6,8) |
Clave InChI |
CIBNNWPRKRKOPJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CSC(=N1)C(=O)N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-Methylphenoxy)methyl]aniline](/img/structure/B13969341.png)


![2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane](/img/structure/B13969356.png)
![6-(Phenylthio)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13969364.png)








